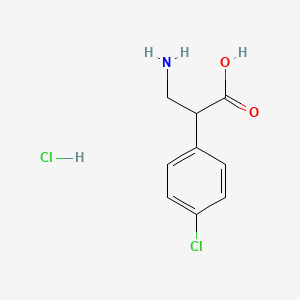

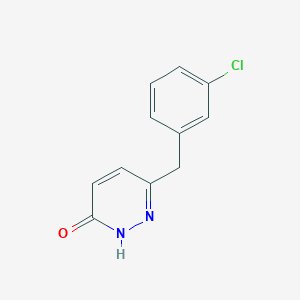

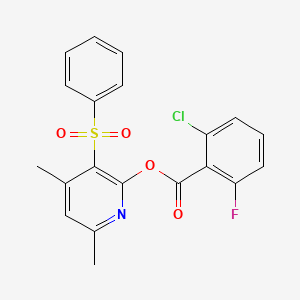

![molecular formula C18H19FN2 B2898274 2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-49-1](/img/structure/B2898274.png)

2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The 3-fluorobenzyl component is a derivative of benzyl chloride, with a fluorine atom at the 3rd position .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The tert-butyl group could be introduced using methods developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The 3-fluorobenzyl component could potentially be derived from 3-fluorobenzyl chloride . The pyridine ring could be formed using methods highlighted in the literature for the synthesis of pyridinium salts .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tert-butyl group, and a 3-fluorobenzyl group . The pyridine ring is a six-membered ring with one nitrogen atom . The tert-butyl group is a bulky group that can influence the reactivity and properties of the molecule . The 3-fluorobenzyl group contains a benzene ring with a fluorine atom and a methyl group attached .

Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the reactivity of the pyridine ring, the tert-butyl group, and the 3-fluorobenzyl group. The pyridine ring is known to participate in a wide range of reactions . The tert-butyl group has a unique reactivity pattern due to its crowded structure . The 3-fluorobenzyl group, being a derivative of benzyl chloride, could also participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring, the tert-butyl group, and the 3-fluorobenzyl group would contribute to its properties .

Scientific Research Applications

Synthesis and Chemical Properties

"2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine" and its derivatives have been studied for their synthesis methodologies and chemical properties. A particular study highlighted the delicate balance between sp2 and sp3 C-H bond activation, revealing insights into cyclometalation processes. This compound reacts with K(2)PtCl(4) via the activation of an sp(2) C-H bond, leading to a complex that showcases bifurcated agostic interaction. Such studies are crucial for understanding the mechanisms underlying the synthesis of cyclometalated complexes, which are valuable in catalysis and organic synthesis (Crosby, Clarkson, & Rourke, 2009).

Material Science Applications

In material science, derivatives of "this compound" have been incorporated into polymers and conducting materials. For instance, aromatic polyamides synthesized from derivatives exhibited excellent solubility in organic solvents and high thermal stability. These materials are promising for advanced applications, such as high-performance fibers and films, due to their inherent viscosities and thermal properties (Yang, Hsiao, & Yang, 1999).

Catalysis

The compound and its related structures have been explored for their catalytic activities, especially in polymerization reactions. Zirconium and hafnium complexes derived from pyrrolyl-imines have shown significant activity in ethylene polymerization, demonstrating the potential of these compounds in industrial catalysis. Such catalysts could lead to the development of new polymeric materials with enhanced properties (Matsui, Yoshida, Takagi, Spaniol, & Okuda, 2004).

Environmental Chemistry

A metal-free catalytic system utilizing derivatives for the oxidation of benzylic methylenes and primary amines under solvent-free conditions has been developed. This greener, more efficient catalytic system aligns with the goals of sustainable chemistry by eliminating the need for hazardous reagents and organic solvents, presenting a significant advancement in the field of environmental chemistry (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-tert-butyl-1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2/c1-18(2,3)16-11-14-7-5-9-20-17(14)21(16)12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJNSCFBABJAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1CC3=CC(=CC=C3)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

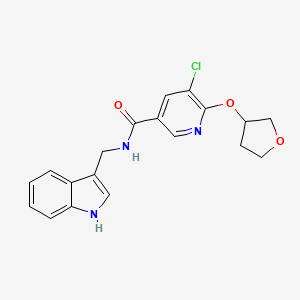

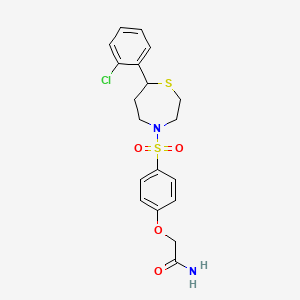

![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)

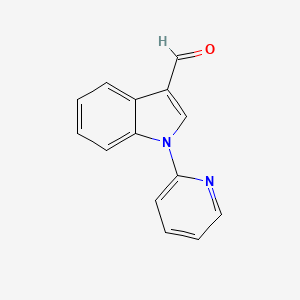

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

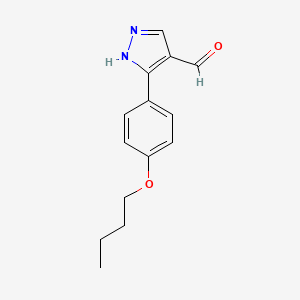

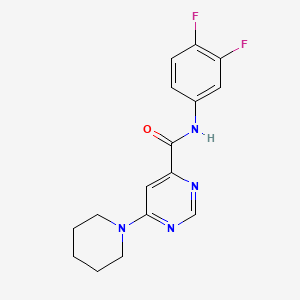

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

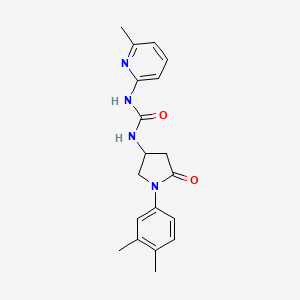

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)